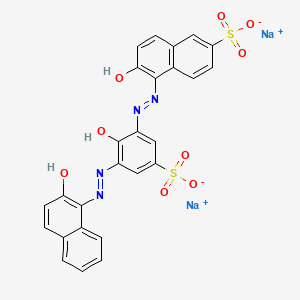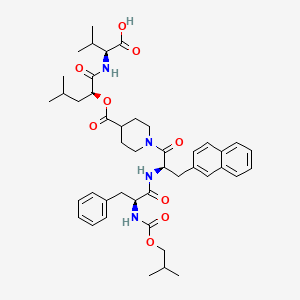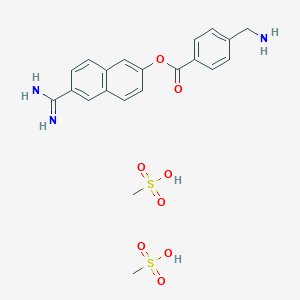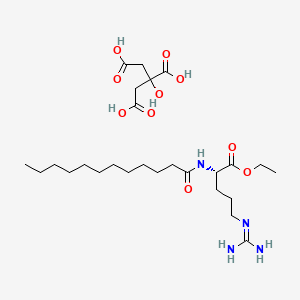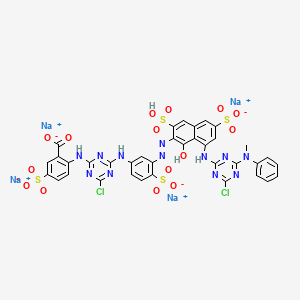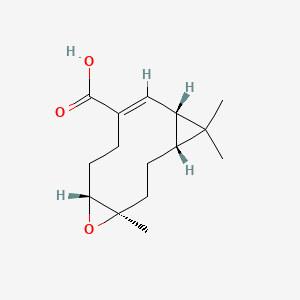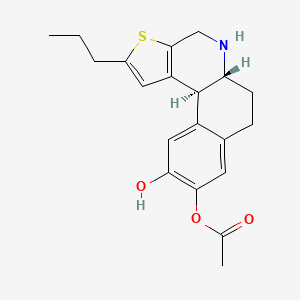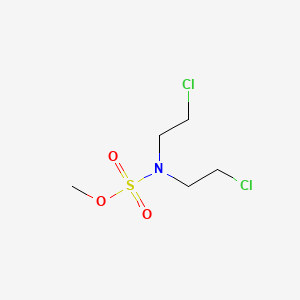
1-(5'-Phenylpentadiyn-2',4'-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with phenyl and propionyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenyl and Propionyloxy Groups: These groups are introduced through substitution reactions, often using reagents such as phenyl halides and propionic anhydride.
Formation of the Pentadiynyl Moiety: This involves the coupling of alkyne precursors under conditions that promote the formation of the desired pentadiynyl structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenyl and propionyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenylpiperidine: Lacks the propionyloxy group.
4-Phenyl-4-propionyloxypiperidine: Lacks the pentadiynyl moiety.
1-(5’-Phenylpentadiyn-2’,4’-yl)piperidine: Lacks the phenyl and propionyloxy groups.
Uniqueness
1-(5’-Phenylpentadiyn-2’,4’-yl)-4-phenyl-4-propionyloxypiperidine hydrochloride is unique due to its combination of structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
94769-56-9 |
|---|---|
Fórmula molecular |
C25H26ClNO2 |
Peso molecular |
407.9 g/mol |
Nombre IUPAC |
[4-phenyl-1-(5-phenylpenta-2,4-diynyl)piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C25H25NO2.ClH/c1-2-24(27)28-25(23-15-9-4-10-16-23)17-20-26(21-18-25)19-11-5-8-14-22-12-6-3-7-13-22;/h3-4,6-7,9-10,12-13,15-16H,2,17-21H2,1H3;1H |
Clave InChI |
QMLRNNCOJIVPRX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1(CCN(CC1)CC#CC#CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



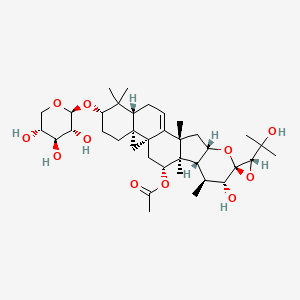
![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
